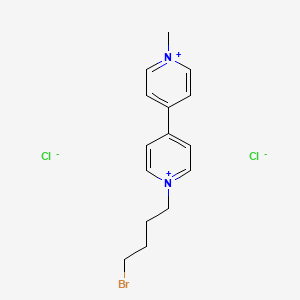
1-(4-Bromobutyl)-1'-methyl-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-1’-methyl-4,4’-bipyridin-1-ium dichloride is a quaternary ammonium compound with a bromobutyl group attached to the nitrogen atom of a bipyridinium structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutyl)-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 1-bromo-4-chlorobutane in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the bipyridinium core can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Substituted bipyridinium derivatives.
Oxidation Reactions: N-oxides of the bipyridinium compound.
Reduction Reactions: Dihydropyridine derivatives.
Scientific Research Applications
1-(4-Bromobutyl)-1’-methyl-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the bipyridinium core can interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
1-(4-Bromobutyl)-4-methylbenzene: Similar in structure but lacks the bipyridinium core.
N-(4-Bromobutyl)phthalimide: Contains a bromobutyl group but has a different core structure.
Benzyl 4-bromobutyl ether: Similar bromobutyl group but different core structure.
Uniqueness: 1-(4-Bromobutyl)-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridinium core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88247-36-3 |
|---|---|
Molecular Formula |
C15H19BrCl2N2 |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C15H19BrN2.2ClH/c1-17-10-4-14(5-11-17)15-6-12-18(13-7-15)9-3-2-8-16;;/h4-7,10-13H,2-3,8-9H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
FRWYHSZTGFJMAI-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCBr.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















